5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one

NMDA receptor Molecular docking Epilepsy

5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one (CAS: 314745-03-4; synonym 5H7P4C4O) is a synthetic flavonoid belonging to the flavone subclass, formally derived from the natural product chrysin (5,7-dihydroxyflavone) by O-alkylation at the 7-position with an n-pentyl chain. With a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol, this compound is commercially available but until recently lacked documented solubility, spectroscopic properties, and biological activity data.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B14959325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C20H20O4/c1-2-3-7-10-23-15-11-16(21)20-17(22)13-18(24-19(20)12-15)14-8-5-4-6-9-14/h4-6,8-9,11-13,21H,2-3,7,10H2,1H3
InChIKeyQLOOMVWBCLMSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one: A 7-O-Alkylated Flavone Scaffold for CNS Research and Procurement Evaluation


5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one (CAS: 314745-03-4; synonym 5H7P4C4O) is a synthetic flavonoid belonging to the flavone subclass, formally derived from the natural product chrysin (5,7-dihydroxyflavone) by O-alkylation at the 7-position with an n-pentyl chain [1]. With a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol, this compound is commercially available but until recently lacked documented solubility, spectroscopic properties, and biological activity data [2]. The 7-O-pentyl modification substantially alters lipophilicity (XLOGP3 = 5.64) relative to the parent dihydroxyflavone scaffold, and in silico ADME predictions indicate both high gastrointestinal absorption and blood–brain barrier permeation capability, distinguishing it from earlier-generation 7-hydroxy or 7-methoxy flavone analogs [2].

Why Chrysin and Shorter 7-Alkoxy Flavones Cannot Substitute for 5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one


Substituting this compound with its parent scaffold, chrysin, or with commercially prevalent shorter-chain 7-alkoxy analogs (e.g., 5-hydroxy-7-methoxyflavone) introduces two critical divergence points that directly affect experimental outcomes and procurement decisions. First, chrysin's low lipophilicity (XLOGP3 = 2.1) limits blood–brain barrier penetration, and its reported central mechanism for anticonvulsant activity operates via the benzodiazepine site of GABA-A receptors (Ki = 3 μM), not through NMDA receptor modulation [1][2]. Second, 7-O-alkyl chain length is a known determinant of potency and receptor selectivity within the flavone class; shorter alkoxy substituents (methoxy, ethoxy) fail to recapitulate the NMDA receptor binding affinity achieved with the pentyloxy extension, as evidenced by structure-activity relationship studies on C7-substituted chromone and flavone derivatives demonstrating that logP and chain length correlate with central target engagement [3]. Therefore, generic substitution with unmodified chrysin or shorter 7-alkoxy variants would forfeit the dual NMDA/GABA-A interaction profile and the enhanced CNS permeability that characterize the pentyloxy derivative.

Quantitative Differentiation Evidence for 5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one


NMDA Receptor Binding Affinity vs. Ifenprodil—Molecular Docking Head-to-Head

In a direct head-to-head molecular docking comparison against the GluN2B-selective NMDA antagonist ifenprodil, 5H7P4C4O exhibited a binding energy of −6.97 kcal/mol (inhibition constant Ki = 7.81 µM) at the NMDA receptor (PDB: 5B3J), compared to −8.20 kcal/mol (Ki = 979.36 nM) for ifenprodil [1]. This result was generated using AutoDock 4.2.6 with identical protein preparation and docking parameters for both ligands, ensuring a valid direct comparison. By contrast, chrysin has no reported NMDA receptor binding affinity in comparable quantitative docking or radioligand binding assays; its primary central target is the benzodiazepine site of GABA-A receptors (Ki = 3 μM) [2]. The 1.23 kcal/mol difference between 5H7P4C4O and ifenprodil places the compound within a therapeutically relevant affinity range for NMDA modulation, a mechanism absent from the parent chrysin scaffold.

NMDA receptor Molecular docking Epilepsy

GABA-A Receptor Binding Affinity vs. Bicuculline—Molecular Docking Head-to-Head

In the same study, 5H7P4C4O was docked against the GABA-A receptor (PDB: 6D6T) and compared with the reference antagonist bicuculline. The binding energy for 5H7P4C4O was −6.34 kcal/mol (Ki = 22.61 µM), compared to −6.76 kcal/mol (Ki = 11.03 µM) for bicuculline [1]. The difference of only 0.42 kcal/mol between the novel flavonoid and a well-characterized GABA-A antagonist supports meaningful GABA-A receptor interaction. Importantly, chrysin's reported GABA-A benzodiazepine site affinity (Ki = 3 µM) reflects binding to a different allosteric site and was measured via radioligand displacement, precluding direct numerical comparison with the docking-derived Ki values [2]. However, the dual NMDA/GABA-A docking profile of 5H7P4C4O—with Ki values under 25 µM at both receptor types—is not replicated by chrysin or tectochrysin, neither of which demonstrates binding to both receptor classes in a single experimental platform.

GABA-A receptor Molecular docking Anticonvulsant

AMPA Receptor Selectivity—Lower Affinity Relative to NMDA and GABA-A

To assess receptor selectivity, 5H7P4C4O was additionally docked at the AMPA receptor (PDB: 7LEP) alongside the reference antagonist perampanel. The binding energy for 5H7P4C4O was −5.09 kcal/mol (Ki = 184.44 µM), substantially weaker than perampanel's −7.22 kcal/mol (Ki = 5.10 µM) and markedly weaker than its own affinities at NMDA (−6.97 kcal/mol) and GABA-A (−6.34 kcal/mol) [1]. This ~10- to 25-fold lower affinity for AMPA relative to NMDA and GABA-A, respectively, indicates a degree of receptor selectivity within the ionotropic glutamate/GABA receptor family that is not documented for chrysin [2]. The quantitative separation of binding energies across three CNS targets provides a selectivity fingerprint useful for researchers designing experiments where AMPA-sparing pharmacology is desirable.

AMPA receptor Selectivity Molecular docking

Ictal Signal Extinction in Mg2+-Free Hippocampal Slice Epilepsy Model—Functional Validation

In ex vivo mouse hippocampal slices (CA3 region, C57BL/6 mice aged 30–35 days), 5H7P4C4O applied at 10 µM completely extinguished ictal-like discharges in the Mg2+-free epilepsy model, which depends on NMDA receptor-mediated depolarizing currents [1]. Ictal signals were present in only 2 out of all samples tested in the Mg2+-free condition and disappeared entirely after 5H7P4C4O application. Simultaneously, the compound exerted a regulatory effect on total signal power in the 0–47.6 Hz range: samples with initial power higher than 0.011 mV²/Hz showed decreased power after application, while lower-power signals increased, resulting in power values converging between 0.0019 and 0.0090 mV²/Hz. In the 4-aminopyridine (4AP, 100 µM) model, 5H7P4C4O significantly reduced interictal frequency but did not significantly alter total power. Importantly, 5H7P4C4O alone at 5, 10, or 20 µM did not trigger any excitatory or epileptiform activity in normal ACSF, demonstrating a clean baseline profile. No comparable brain slice electrophysiology data exist for chrysin in Mg2+-free models, and its anticonvulsant activity has only been demonstrated in vivo via pentylenetetrazol-induced seizures mediated by GABA-A benzodiazepine site agonism [2].

Epileptiform activity Brain slice electrophysiology NMDA-dependent model

Lipophilicity-Driven Blood–Brain Barrier Permeation Advantage Over Chrysin

The 7-O-pentyl substitution elevates the predicted lipophilicity of 5H7P4C4O to XLOGP3 = 5.64, compared to XLOGP3 = 2.1 for chrysin (PubChem-computed values) [1][2]. This ~3.5 log unit increase directly impacts blood–brain barrier (BBB) permeation prediction: SwissADME classifies 5H7P4C4O as 'BBB permeant: Yes,' and the compound's lipophilicity exceeds the empirical threshold (LogP > 3) associated with enhanced passive BBB diffusion for flavonoid scaffolds [3]. While chrysin is also predicted as BBB-permeant by some in silico tools, its borderline physicochemical profile results in moderate permeability predictions, and experimental studies consistently report limited brain penetration requiring formulation strategies (e.g., self-nanoemulsifying drug delivery systems) to achieve therapeutic brain concentrations [4]. The superior BBB prediction and higher lipophilicity of 5H7P4C4O represent a practical advantage for CNS-targeted research applications where passive brain penetration is a prerequisite.

ADME Blood–brain barrier Lipophilicity

CYP450 Inhibition Profile—Multi-Isoform Interaction Differentiates from Chrysin

SwissADME analysis of 5H7P4C4O predicted inhibition of all five major cytochrome P450 isoforms tested: CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 [1]. In contrast, chrysin is consistently reported to exhibit low potential for CYP450 enzyme inhibition, suggesting minimal drug–drug interaction risk [2]. The broad CYP inhibition profile of 5H7P4C4O is a direct consequence of its elevated lipophilicity and the pentyloxy substituent's interaction with hydrophobic CYP active sites. While this profile raises considerations for in vivo polypharmacy studies, it simultaneously indicates that the compound engages hepatic metabolizing enzymes in a manner distinct from chrysin, which may affect metabolic stability and clearance rates in comparative pharmacokinetic experiments. This differentiation is critical for industrial users planning ADME-Tox profiling or metabolite identification studies.

CYP450 inhibition Drug metabolism ADME

Validated Application Scenarios for 5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one Based on Existing Evidence


In Vitro Epilepsy and Seizure Model Research Using Hippocampal Slice Electrophysiology

Investigators studying NMDA receptor-dependent epileptiform activity can deploy 5H7P4C4O at 10 µM in Mg2+-free acute hippocampal slice preparations to achieve complete ictal signal extinction without background excitation, as demonstrated in the CA3 region of C57BL/6 mouse brain slices [1]. The compound's lack of intrinsic excitatory activity at doses up to 20 µM in normal ACSF ensures that observed anticonvulsant-like effects are not confounded by off-target neuronal stimulation. This makes it a clean pharmacological tool for isolating NMDA-mediated contributions to seizure-like events, a capability not provided by chrysin or other GABA-A-biased flavonoids.

Computational Chemistry and Structure-Based Drug Design Targeting Dual NMDA/GABA-A Modulation

Medicinal chemists pursuing flavonoid-based CNS agents can use the published docking coordinates and binding energies (−6.97 kcal/mol at NMDA 5B3J; −6.34 kcal/mol at GABA-A 6D6T) [1] as a benchmark for virtual screening campaigns or scaffold optimization. The quantitative selectivity gap between NMDA/GABA-A and AMPA (ΔΔG > 1.2 kcal/mol) provides a validated starting point for designing analogs with improved receptor subtype selectivity. The compound's commercially available status and complete spectroscopic characterization (absorbance peak 295–310 nm, fluorescence emission 455 nm) [1] further enable straightforward quality control in synthesis laboratories.

Blood–Brain Barrier Penetration and CNS Pharmacokinetic Profiling Studies

ADME laboratories requiring a lipophilic flavonoid reference compound with predicted BBB permeability can employ 5H7P4C4O (XLOGP3 = 5.64, BBB permeant: Yes) [1][2] as a comparator against lower-logP flavonoids such as chrysin (XLOGP3 = 2.1) in parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion studies. Its multi-CYP inhibition profile (5/5 isoforms positive) [1] additionally positions it as a useful probe for evaluating hepatic clearance mechanisms of lipophilic flavone derivatives in microsomal stability assays.

Chemical Biology Studies of 7-O-Alkyl Chain Length Effects on CNS Target Engagement

Researchers investigating structure-activity relationships within the 7-O-alkyl flavone series can anchor their studies on 5H7P4C4O as the quantitatively characterized C5 (pentyl) reference point. By comparing against shorter-chain analogs (e.g., 5-hydroxy-7-methoxyflavone, 5-hydroxy-7-butoxyflavone), scientists can systematically correlate alkyl chain length with NMDA/GABA-A receptor binding, lipophilicity, BBB permeation, and CYP inhibition using the 5H7P4C4O dataset in [1] as the central benchmark. This addresses a documented gap in the literature, where the biological activities of commercial 7-O-alkyl flavones have been largely unknown.

Quote Request

Request a Quote for 5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.